ethyl 4-{[3-(1,3-benzodioxol-5-yl)-6-methylisoxazolo[5,4-b]pyridin-4-yl]carbonyl}tetrahydro-1(2H)-pyrazinecarboxylate
Overview
Description
Ethyl 4-{[3-(1,3-benzodioxol-5-yl)-6-methylisoxazolo[5,4-b]pyridin-4-yl]carbonyl}tetrahydro-1(2H)-pyrazinecarboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines several functional groups, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[3-(1,3-benzodioxol-5-yl)-6-methylisoxazolo[5,4-b]pyridin-4-yl]carbonyl}tetrahydro-1(2H)-pyrazinecarboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a suitable dicarbonyl compound and hydroxylamine.
Introduction of the benzodioxole moiety: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to attach the benzodioxole group to the isoxazole ring.
Formation of the pyrazine ring: This can be accomplished through a condensation reaction between a suitable diamine and a diketone.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[3-(1,3-benzodioxol-5-yl)-6-methylisoxazolo[5,4-b]pyridin-4-yl]carbonyl}tetrahydro-1(2H)-pyrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution
Major Products
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the field of anticancer agents.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with interesting electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, such as enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of ethyl 4-{[3-(1,3-benzodioxol-5-yl)-6-methylisoxazolo[5,4-b]pyridin-4-yl]carbonyl}tetrahydro-1(2H)-pyrazinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are likely mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have been studied for their anticancer properties.
Ethyl 4-((1,3-benzodioxol-5-ylmethyl)amino)benzoate: This compound also contains the benzodioxole group and has similar synthetic routes and applications.
Uniqueness
Ethyl 4-{[3-(1,3-benzodioxol-5-yl)-6-methylisoxazolo[5,4-b]pyridin-4-yl]carbonyl}tetrahydro-1(2H)-pyrazinecarboxylate is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 4-[3-(1,3-benzodioxol-5-yl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O6/c1-3-29-22(28)26-8-6-25(7-9-26)21(27)15-10-13(2)23-20-18(15)19(24-32-20)14-4-5-16-17(11-14)31-12-30-16/h4-5,10-11H,3,6-9,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIXPOFOUHMXKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C3C(=NOC3=NC(=C2)C)C4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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